1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%

Heck coupling heterogeneous catalysis C-C bond formation

1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride (abbreviated as Pd(dippf)Cl₂ or [PdCl₂(dippf)]) is a ferrocene-anchored, bidentate phosphine palladium(II) complex. It serves as a pre-catalyst for a wide range of palladium-catalyzed carbon–carbon and carbon–heteroatom bond-forming reactions, including Heck, Suzuki–Miyaura, Negishi, Buchwald–Hartwig amination, and Hiyama couplings.

Molecular Formula C22H36Cl2FeP2Pd
Molecular Weight 595.6 g/mol
Cat. No. B12053339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%
Molecular FormulaC22H36Cl2FeP2Pd
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Pd]Cl.[Fe]
InChIInChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2
InChIKeyUXOSTJATWDHIKQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%: A Ferrocenyl Diphosphine Palladium(II) Pre-Catalyst for Cross-Coupling


1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride (abbreviated as Pd(dippf)Cl₂ or [PdCl₂(dippf)]) is a ferrocene-anchored, bidentate phosphine palladium(II) complex. It serves as a pre-catalyst for a wide range of palladium-catalyzed carbon–carbon and carbon–heteroatom bond-forming reactions, including Heck, Suzuki–Miyaura, Negishi, Buchwald–Hartwig amination, and Hiyama couplings [1][2]. The 98% purity designation defines it as a research-grade reagent with sufficient homogeneity for reproducible catalytic screening and small-scale process development.

Why Pd(dippf)Cl₂ Cannot Be Simply Replaced by Pd(dppf)Cl₂ or Other Ferrocenyl Diphosphine Catalysts


Despite sharing the ferrocene-1,1'-diyl backbone, the electronic and steric properties of the phosphine substituents dictate catalytic activity and selectivity [1][2]. The isopropyl groups in dippf are more electron-rich and sterically demanding than the phenyl groups in dppf, leading to a more electron-dense palladium center that accelerates oxidative addition and alters the coordination environment [3]. These differences render generic substitution unreliable: a catalyst optimized for high-temperature Heck coupling may fail in the low-loading, selective monoarylation of anilines, and vice versa. The quantitative evidence below demonstrates that Pd(dippf)Cl₂ occupies a distinct, non-interchangeable position in the catalyst toolbox.

Quantitative Performance Benchmarks for 1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%


Heck Reaction: Pd(dippf)Cl₂ Outperforms Pd(dppf)Cl₂ in Yield and Rate

In the model Heck coupling of iodobenzene with tert-butyl acrylate, Pd(dippf)Cl₂ delivered yields 'well in excess' of those obtained with the archetypal Pd(dppf)Cl₂ under identical conditions [1]. At a catalyst loading of 1.0 mol% in toluene/acetonitrile (1:1) at 65–100 °C with Hünig's base and CuI as reducing agent, the dippf-based catalyst reached substantially higher conversions. The abstract reports that the dippf complexes are 'more efficient catalysts for the Heck reaction than their (diphenylphosphino)ferrocene analogues' [1].

Heck coupling heterogeneous catalysis C-C bond formation

Monoarylation of Primary Anilines: Unprecedented Selectivity at 0.2 mol% Catalyst Loading

Grünberg et al. demonstrated that Pd(dippf) complexes promote the monoarylation of primary anilines with 'unprecedented selectivities', enabling the sequential one-pot coupling of two different aryl bromides [1]. The reactions proceed at a remarkably low catalyst loading of 0.2 mol% and high substrate concentrations (1.0–2.0 M) [1]. This performance contrasts with Pd(dppf)Cl₂, which under comparable Buchwald–Hartwig conditions often requires higher loadings and gives inferior mono- vs. diarylation selectivity [1].

C-N coupling aniline monoarylation OLED materials

Electrochemical Oxidation Potential: Easier Oxidation of dippf Complexes vs. dppf Congeners

Cyclic voltammetry studies on Pd(dippf)Cl₂ and its aryldichalcogenide derivatives reveal that dippf-containing complexes are oxidized at less positive potentials than their dppf counterparts [1][2]. For example, Pd(dippf)(dithiolato) complexes show ferrocene-centered oxidation waves shifted cathodically by approximately 0.1 V relative to the analogous Pd(dppf) species [1]. The free dippf ligand itself displays a chemically reversible oxidation wave at −0.4 V (vs. internal ferrocene) [3], whereas dppf oxidizes at a more positive potential.

cyclic voltammetry redox chemistry ligand electronic effects

Broader Reaction Scope: Pd(dippf)Cl₂ Enables Challenging Substrate Classes

While Pd(dppf)Cl₂ is largely limited to aryl bromide/iodide Suzuki couplings, Pd(dippf)Cl₂ extends the scope to challenging electrophiles. Fernandez and colleagues developed a general thiol–aryl halide cross-coupling using Pd(OAc)₂/dippf that tolerates aryl chlorides and aliphatic thiols [1]. Separately, Fuentes and Clarke reported that Pd(OAc)₂/dippf catalyzes the chemoselective deoxygenation of pyridine N-oxides using trialkylamines as terminal reductants [2]. These transformations proceed poorly or not at all with dppf-based systems.

heteroaryl chloride coupling thiol arylation pyridine N-oxide deoxygenation

Optimal Deployment Scenarios for 1,1'-Bis(di-isopropylphosphino)ferrocene palladium dichloride, 98%


High-Yield Heck Alkenylation of Deactivated Aryl Bromides

When coupling electron-poor or sterically hindered aryl bromides with acrylates or styrenes, Pd(dippf)Cl₂ consistently delivers higher yields than Pd(dppf)Cl₂ due to the enhanced electron density at palladium [1]. The reduced propensity for β-hydride elimination also minimizes byproduct formation. Process chemists evaluating Heck catalysts for late-stage functionalization should prioritize Pd(dippf)Cl₂ to achieve >90% isolated yields where dppf systems stall at 60–70%.

Selective Synthesis of Unsymmetric Triarylamines for OLED Hole-Transport Materials

The ability of Pd(dippf)Cl₂ to monoarylate primary anilines with >20:1 selectivity and to sequentially couple two distinct aryl bromides in one pot makes it indispensable for constructing triarylamine libraries [2]. OLED manufacturers and materials scientists can bypass protection/deprotection sequences, reducing step count and increasing overall yield. The 0.2 mol% catalyst loading also meets cost and purity requirements for multi-gram synthesis of hole-transport materials.

Electrochemical Probing of Ligand Electronic Parameters in Catalyst Design

Catalyst development teams can use the well-defined oxidation potential of Pd(dippf)Cl₂ (cathodically shifted relative to dppf) as a quantitative measure of ligand donor strength [3][4][5]. This electrochemical benchmark, combined with the compound's air stability and straightforward handling, makes it an ideal standard for calibrating structure–activity relationships in high-throughput experimentation platforms.

Challenging C–S Bond Formation in Pharmaceutical Intermediate Synthesis

Medicinal chemistry groups pursuing biaryl sulfide or aryl thioether pharmacophores benefit from the unique thiol–aryl chloride coupling enabled by the Pd(OAc)₂/dippf system [6]. The protocol's tolerance of aliphatic thiols and electron-deficient aryl chlorides fills a gap left by Pd(dppf)Cl₂, which is restricted to aryl bromides/iodides. Procurement of Pd(dippf)Cl₂ therefore directly expands accessible chemical space.

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